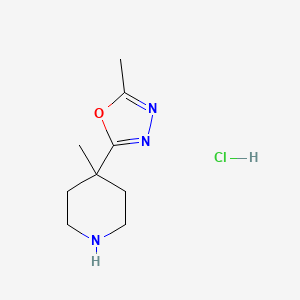

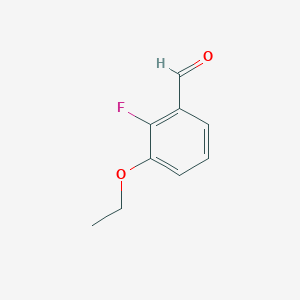

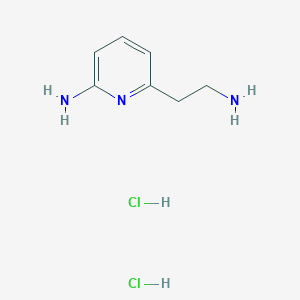

![molecular formula C21H22ClFN4O B1397004 2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride CAS No. 1354550-73-4](/img/structure/B1397004.png)

2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride

Descripción general

Descripción

Synthesis Analysis

This usually involves the methods and steps used to synthesize a compound. It can include the starting materials, reagents, reaction conditions, and the overall yield12.Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used34.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about the reaction conditions, the products formed, and the mechanism of the reaction12.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability3.

Aplicaciones Científicas De Investigación

Tautomerism and Structural Analysis

- The compound shows interesting tautomerism properties and has been studied for its structural transformations in various states. It exists as a zwitterion with proton localization on the nitrogen atom of the piperidine ring and negative charge delocalization over the pyrazololate fragment. This property is significant in crystal but unstable in solution, leading to a complex mixture of products in certain conditions (Gubaidullin et al., 2014).

Molecular Conformation and Hydrogen Bonding

- Research has explored the molecular conformations and hydrogen bonding in derivatives of this compound. The studies focus on how different substituents and molecular arrangements affect the overall structure and interactions, which is crucial for understanding its behavior in various applications (Sagar et al., 2017).

Potential in Cancer Treatment

- Certain derivatives of this chemical structure have been investigated for their potential in treating cancer. Specifically, they have shown inhibition of Aurora A, a protein involved in cell cycle regulation, suggesting a possible therapeutic application in oncology (ヘンリー,ジェームズ, 2006).

Exploration in Diabetes Treatment

- The compound's derivatives have been explored as periphery motifs for pharmacophoric cores in diabetes treatment, particularly targeting free fatty acid receptor 1, a significant factor in type 2 diabetes (Lukin et al., 2020).

Corrosion Inhibition

- Pyrazolopyridine derivatives, related to this compound, have been synthesized and studied for their effectiveness in corrosion inhibition of mild steel. This application is critical in industrial settings to prevent material degradation (Dandia et al., 2013).

Antimicrobial Activity

- Novel pyrazole derivatives of this compound have been synthesized and tested for antimicrobial activities. This area of research is significant for developing new antibiotics and combating resistant bacterial strains (Al-Ghamdi, 2019).

Safety And Hazards

This includes information about the toxicity of the compound, precautions that need to be taken when handling it, and procedures for safe disposal4.

Direcciones Futuras

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis5.

I hope this helps! If you have any other questions or need information on a different compound, feel free to ask.

Propiedades

IUPAC Name |

2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O.ClH/c1-25-20-11-12-23-13-17(20)19(24-25)14-26(15-7-3-2-4-8-15)21(27)16-9-5-6-10-18(16)22;/h2-10,23H,11-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZUZUIDSAHBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C(=N1)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

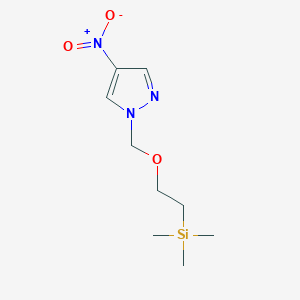

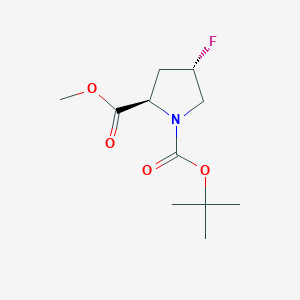

![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)

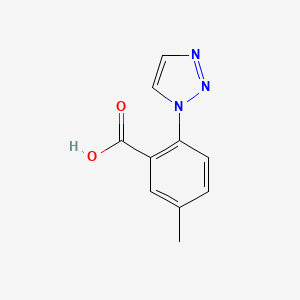

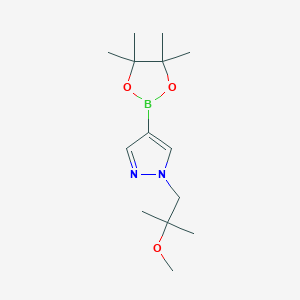

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)

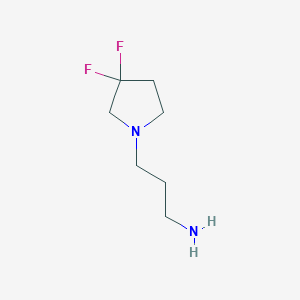

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)

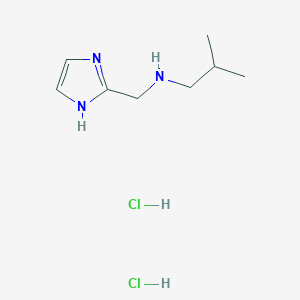

![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)